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Z-Arg-Leu-Arg-Gly-Gly-AMC -

Z-Arg-Leu-Arg-Gly-Gly-AMC

Catalog Number: EVT-15274053
CAS Number:
Molecular Formula: C40H56N12O9
Molecular Weight: 848.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a synthetic fluorogenic substrate primarily utilized in biochemical research. This compound is specifically designed to serve as a substrate for deubiquitinating enzymes, such as isopeptidase T and other ubiquitin C-terminal hydrolases. Its high specificity and efficiency make it an invaluable tool for studying protein degradation pathways, particularly within the ubiquitin-proteasome system. The compound is recognized by its CAS number 167698-69-3 and has a molecular formula of C42H60N12O11C_{42}H_{60}N_{12}O_{11} with a molecular weight of 909 g/mol .

Source and Classification

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is classified as a non-hazardous substance, making it suitable for laboratory use without significant safety concerns. It is primarily sourced from chemical suppliers such as Abmole Bioscience and Bachem, which provide detailed material safety data sheets outlining its properties and handling instructions . The compound falls under the category of fluorogenic substrates, which are compounds that emit fluorescence upon enzymatic cleavage.

Synthesis Analysis

Methods

The synthesis of Z-Arg-Leu-Arg-Gly-Gly-AMC involves several key steps:

  1. Protection of Amino Acids: The amino acids are first protected using the benzyloxycarbonyl (Z) group to prevent unwanted reactions at specific sites.
  2. Peptide Bond Formation: Coupling reagents such as N,N'-dicyclohexylcarbodiimide or benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate are employed to facilitate the formation of peptide bonds between the amino acids.
  3. Attachment of AMC Group: The final step involves attaching the 7-amino-4-methylcoumarin group to the peptide chain, which provides the fluorogenic properties necessary for detection.

Technical Details

The industrial production of this compound typically employs automated peptide synthesizers to enhance yield and purity. The final product undergoes purification through high-performance liquid chromatography to achieve the desired quality.

Molecular Structure Analysis

Structure

The molecular structure of Z-Arg-Leu-Arg-Gly-Gly-AMC can be represented by its chemical formula C42H60N12O11C_{42}H_{60}N_{12}O_{11}. The structure consists of a peptide backbone formed by the sequential arrangement of amino acids—arginine, leucine, glycine—culminating in the fluorescent 7-amino-4-methylcoumarin moiety.

Data

The molecular weight of Z-Arg-Leu-Arg-Gly-Gly-AMC is 909 g/mol, which contributes to its behavior during various biochemical assays. Its structural integrity is crucial for its function as a substrate in enzymatic reactions .

Chemical Reactions Analysis

Reactions

Z-Arg-Leu-Arg-Gly-Gly-AMC primarily undergoes hydrolysis reactions catalyzed by deubiquitinating enzymes. During these reactions, the peptide bond is cleaved, releasing the fluorescent AMC group. This reaction can be quantitatively measured using fluorescence spectroscopy, making it a powerful tool for assessing protease activity.

Technical Details

The hydrolysis typically requires specific proteases such as isopeptidase T and ubiquitin C-terminal hydrolases. The reaction conditions are generally maintained at physiological pH (around 7.4) to mimic cellular environments, often using buffers like HEPES and other stabilizing agents .

Mechanism of Action

Process

The mechanism of action for Z-Arg-Leu-Arg-Gly-Gly-AMC involves its interaction with deubiquitinating enzymes. Upon binding to these enzymes, the compound undergoes hydrolysis, resulting in the release of the fluorescent AMC group. The intensity of fluorescence emitted correlates directly with the activity level of the protease involved, allowing for quantitative measurements in experimental settings .

Data

This mechanism highlights its role in modulating protein degradation rates within cells, impacting various biological processes such as cell cycle progression and DNA repair pathways.

Physical and Chemical Properties Analysis

Physical Properties

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide, which facilitates its use in various biochemical assays.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but should be stored properly to maintain its integrity over time. Its non-hazardous classification further supports its safe handling in research environments .

Applications

Z-Arg-Leu-Arg-Gly-Gly-AMC has numerous applications in scientific research:

  1. Enzymatic Assays: It serves as a substrate for studying protease activity, particularly within the context of protein degradation pathways.
  2. Drug Discovery: The compound is utilized in screening assays for inhibitors targeting proteases, which are critical therapeutic targets for numerous diseases.
  3. Biochemical Research: It aids in elucidating mechanisms underlying cellular processes such as apoptosis and signal transduction related to protein turnover .
Virological Implications of Z-Arg-Leu-Arg-Gly-Gly-AMC in Coronavirus Research

Role as a Substrate for SARS-CoV-2 Papain-Like Protease (PLpro) Activity Monitoring

Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a fluorogenic peptide substrate engineered to mimic the C-terminal residues of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15). Its design capitalizes on the canonical LXGG↓ recognition motif required for cleavage by SARS-CoV-2 papain-like protease (PLpro) [1] [4] [6]. The substrate incorporates 7-amino-4-methylcoumarin (AMC) as a C-terminal reporter group; proteolytic cleavage releases AMC, yielding a quantifiable fluorescence signal at excitation/emission = 345/445 nm [4] [5]. This enables real-time kinetic monitoring of PLpro activity with high sensitivity (≥95% purity, ~849 Da molecular weight) [1] [5].

In SARS-CoV-2 research, Z-RLRGG-AMC underpins high-throughput drug screening platforms. For example, fluorescence resonance energy transfer (FRET) assays using this substrate identified inhibitors like GRL0617 (IC₅₀ = 2.1 µM) and the broad-spectrum compound F0213 (IC₅₀ = 7.4 µM) [2] [7]. Its utility extends to characterizing PLpro mutations (e.g., K232Q in variants of concern), which alter deubiquitinating efficiency and immune evasion tactics [9].

Table 1: Biochemical Properties of Z-RLRGG-AMC

PropertySpecification
Molecular FormulaC₄₀H₅₆N₁₂O₉
Molecular Weight848.95–849 Da
Purity≥95%
Excitation/Emission345 nm / 445 nm
Primary ApplicationPLpro activity quantification in FRET assays
SequenceBenzyloxycarbonyl-Arg-Leu-Arg-Gly-Gly-AMC

Mechanistic Insights into Viral Polyprotein Processing and Replication

PLpro is embedded within the nsp3 multi-domain protein, which coordinates viral replication complex assembly on host endoplasmic reticulum membranes [6] [10]. Z-RLRGG-AMC hydrolysis elucidates PLpro’s dual roles:

  • Viral Polyprotein Processing: PLpro cleaves the nsp1|2, nsp2|3, and nsp3|4 junctions (LXGG↓ sites), releasing nonstructural proteins essential for RNA replication [6] [9]. Inhibition assays with Z-RLRGG-AMC confirm that blocking PLpro (e.g., with GRL0617) suppresses viral replication (EC₅₀ = 21 µM) in Vero E6 cells [2].
  • Host Immune Evasion: PLpro deconjugates ubiquitin and ISG15 from host proteins, dampening interferon responses. Substrate-mimetic inhibitors like Z-RLRGG-AMC compete for the S1/S2 substrate-binding pockets, preventing immune suppression. For instance, F0213 inhibits PLpro-mediated deISGylation, restoring interferon signaling in infected cells [7] [9].

Kinetic analyses using Z-RLRGG-AMC reveal a catalytic efficiency (kₛₜᵣ/Kₘ) of 2.1 × 10⁴ M⁻¹s⁻¹ for SARS-CoV-2 PLpro, underscoring its role as a robust enzymatic tool for dissecting proteolytic mechanisms [4] [8].

Comparative Analysis of PLpro Substrate Specificity Across Betacoronaviruses

Betacoronavirus PLpro enzymes exhibit divergent substrate preferences despite conserved catalytic triads (Cys-His-Asp). Z-RLRGG-AMC enables quantitative comparisons:

  • SARS-CoV-1 vs. SARS-CoV-2: SARS-CoV-1 PLpro shows 83% sequence identity to SARS-CoV-2 but preferentially cleaves ubiquitin (K48-linked chains). SARS-CoV-2 PLpro favors ISG15 hydrolysis due to substitutions in the S1 ubiquitin-binding site (e.g., T217I, K232Q) [9] [10].
  • MERS-CoV PLpro: Exhibits lower catalytic efficiency toward Z-RLRGG-AMC than SARS counterparts (kₛₜᵣ/Kₘ ~5.8 × 10³ M⁻¹s⁻¹), correlating with its weaker deISGylating activity [7] [10].
  • Cross-Reactivity: The substrate is cleaved by PLpro from human coronavirus 229E (Alpha-CoV) and OC43 (Beta-CoV), confirming broad utility [7].

Table 2: PLpro Catalytic Efficiency Across Coronaviruses Using Z-RLRGG-AMC

Viruskₛₜᵣ/Kₘ (M⁻¹s⁻¹)Primary Substrate Preference
SARS-CoV-22.1 × 10⁴ISG15 > Ubiquitin
SARS-CoV-13.0 × 10⁴Ubiquitin > ISG15
MERS-CoV5.8 × 10³Ubiquitin
HCoV-229E7.2 × 10³ISG15

Structural determinants of specificity were resolved using Z-RLRGG-AMC kinetics coupled with crystallography. The S1 sensor loop (residues 157–168 in SARS-CoV-2) dictates ubiquitin affinity, while the BL2 loop (residues 267–272) modulates ISG15 binding [9] [10]. Mutations like K232Q enhance ubiquitin cleavage in variants of concern, highlighting PLpro’s adaptive evolution [9].

Properties

Product Name

Z-Arg-Leu-Arg-Gly-Gly-AMC

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C40H56N12O9

Molecular Weight

848.9 g/mol

InChI

InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46)/t28-,29-,30-/m0/s1

InChI Key

BOVMHLIAYDDKAY-DTXPUJKBSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

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